Gadolinium tribromate
Description
Overview of Lanthanide Chemistry and Coordination Principles
The lanthanides, a series of elements from lanthanum (atomic number 57) to lutetium (71), are characterized by the progressive filling of the 4f electron shell. numberanalytics.com This feature is central to their chemical behavior. The chemistry of the lanthanides is predominantly that of the +3 oxidation state. numberanalytics.com The 4f electrons are effectively shielded by the filled 5s and 5p orbitals, leading to their limited participation in bonding. frontiersin.org Consequently, the bonding in lanthanide complexes is almost entirely ionic or electrostatic in nature. frontiersin.orgnih.gov
A key periodic trend among the lanthanides is the "lanthanide contraction," which describes the gradual decrease in ionic radii with increasing atomic number across the series. frontiersin.org This contraction leads to a progressive increase in the acidity of the trivalent lanthanide ions from lanthanum to lutetium. frontiersin.org
The coordination chemistry of lanthanides is distinct from that of transition metals. Due to their large ionic radii and the predominantly electrostatic nature of their bonding, lanthanide ions typically exhibit high coordination numbers, often 8 or 9, although other values are known. nih.govwikipedia.org The lack of significant ligand field stabilization effects results in coordination geometries that are primarily determined by steric factors and the minimization of inter-ligand repulsion. nih.gov This often leads to fluxional behavior in their complexes. frontiersin.org
Significance of Gadolinium(III) in Inorganic Chemistry
Gadolinium (Gd), positioned in the middle of the lanthanide series, holds particular significance in inorganic chemistry. nih.gov Its trivalent ion, Gd(III), possesses a half-filled 4f shell with an electronic configuration of [Xe]4f⁷. This configuration results in a spherically symmetric ground state with a high number of unpaired electrons, making Gd(III) strongly paramagnetic. mdpi.com This property is the foundation for its widespread use.
The Gd(III) ion is classified as a "hard" Lewis acid, showing a preference for binding with "hard" donor atoms, particularly negatively charged oxygen atoms like those found in carboxylates and water molecules. nih.gov In aqueous solutions, the gadolinium ion exists as the hydrated complex [Gd(H₂O)₉]³⁺. wikipedia.org The formation of stable complexes with various organic ligands, known as chelates, is a crucial aspect of its chemistry. nih.govwikipedia.org This chelation is vital as the free Gd(III) ion is toxic to mammals, but when encapsulated within a ligand, it can be safely excreted from the body. wikipedia.orgnih.gov
The unique paramagnetic properties of Gd(III) complexes have made them indispensable as contrast agents in magnetic resonance imaging (MRI). nih.govrsc.org These agents work by shortening the relaxation times of water protons in their vicinity, thereby enhancing the image contrast. nih.gov Research in this area focuses on designing ligands that improve the efficacy and safety of these agents. rsc.org
Contextualization of Halogen Oxoanion Chemistry with Rare Earth Elements
Halogens (fluorine, chlorine, bromine, iodine) can form a variety of oxoanions, where the halogen is bonded to one or more oxygen atoms. purdue.edu Examples include hypochlorite (B82951) (OCl⁻), chlorite (B76162) (ClO₂⁻), chlorate (B79027) (ClO₃⁻), and perchlorate (B79767) (ClO₄⁻), with analogous series for bromine and iodine. purdue.edulibretexts.org These oxoanions can act as ligands, coordinating to metal ions.
The interaction of these halogen oxoanions with rare earth elements, including gadolinium, gives rise to a range of inorganic compounds. idu.ac.id The formation and stability of these compounds are influenced by factors such as the size and charge of the rare earth cation and the nature of the halogen oxoanion. The chemistry of rare earth oxohalogen compounds has been a subject of study, contributing to the broader understanding of the coordination chemistry of these elements. idu.ac.id
Historical Perspectives and Current State of Research on Gadolinium Halogen Oxoanions
The study of rare earth elements dates back to the late 18th and 19th centuries, with the discovery and separation of these elements from complex minerals. Gadolinium itself was first identified spectroscopically by Jean Charles de Marignac in 1880 and first isolated in its pure form by Félix Trombe in 1935. wikipedia.org The investigation into their compounds, including those with halogen oxoanions, has evolved with the development of advanced characterization techniques.
Early research in this area was often part of broader systematic studies of rare earth salts. scispace.com More recent research into gadolinium compounds has been heavily driven by their applications in materials science and medicine. For instance, gadolinium oxide (Gd₂O₃) is a versatile material used in lasers, solid oxide fuel cells, and as a host for other luminescent lanthanide ions. mdpi.comwikipedia.org Nanoparticles of gadolinium oxide and other gadolinium compounds are being explored for their potential in biomedical imaging and therapy. openaccessjournals.comdiva-portal.org
While much of the contemporary focus is on gadolinium complexes with organic chelating agents for MRI applications, research into simpler inorganic gadolinium compounds, including those with halogen oxoanions like gadolinium tribromate, continues. This research is often aimed at understanding fundamental solid-state structures, thermal decomposition pathways, and physical properties, which can inform the development of new materials.
Structure
2D Structure
Properties
CAS No. |
28958-27-2 |
|---|---|
Molecular Formula |
Br3GdO9 |
Molecular Weight |
541.0 g/mol |
IUPAC Name |
gadolinium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Gd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
SLYHXDGFVZPQQE-UHFFFAOYSA-K |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Gd+3] |
Origin of Product |
United States |
Synthesis Methodologies for Gadolinium Tribromate Gd Bro3 3
Precursor Selection and Stoichiometry for Gadolinium Tribromate Synthesis
The successful synthesis of this compound is fundamentally dependent on the appropriate choice of starting materials and precise control of their molar ratios. The reaction stoichiometry dictates the complete conversion of precursors to the final product, minimizing the formation of impurities.
Gadolinium Sources (e.g., Gadolinium(III) Oxides, Hydroxides, or Salts)
A variety of gadolinium compounds can serve as the gadolinium source for the synthesis of this compound. The selection of a particular precursor is often guided by its reactivity, purity, and availability.
Gadolinium(III) Oxide (Gd2O3): As a readily available and stable compound, gadolinium(III) oxide is a common starting material. rsc.org It can be reacted with an appropriate bromate (B103136) source, typically in an acidic medium, to form this compound. The high thermal stability of the oxide may necessitate more forceful reaction conditions to achieve complete conversion.
Gadolinium(III) Hydroxide (B78521) [Gd(OH)3]: Gadolinium hydroxide is more reactive than the corresponding oxide and can be used as a precursor. It is typically prepared by the precipitation of a soluble gadolinium salt with a base. Its higher reactivity allows for milder reaction conditions during the synthesis of the bromate.
Gadolinium(III) Salts: Other gadolinium salts, such as gadolinium(III) chloride (GdCl3), gadolinium(III) nitrate (B79036) [Gd(NO3)3], or gadolinium(III) bromide (GdBr3), can also be utilized. wikipedia.orgstanfordmaterials.com When using these salts, the reaction often involves a metathesis reaction with a soluble bromate salt, leading to the precipitation of the desired this compound if its solubility is lower than the other products. The anhydrous form of gadolinium bromide can be obtained by heating the hydrated form with ammonium (B1175870) bromide. wikipedia.org
Table 1: Common Gadolinium Precursors for Synthesis
| Precursor | Chemical Formula | Key Characteristics |
|---|---|---|
| Gadolinium(III) Oxide | Gd2O3 | High thermal stability, readily available. |
| Gadolinium(III) Hydroxide | Gd(OH)3 | More reactive than the oxide. |
Bromate Sources (e.g., Alkali Metal Bromates, Bromic Acid)
The bromate ion (BrO3-) is introduced into the reaction via a suitable bromate source. The choice of the bromate source can influence the reaction pathway and the purification of the final product.
Alkali Metal Bromates: Sodium bromate (NaBrO3) and potassium bromate (KBrO3) are common and commercially available bromate sources. google.com These salts are typically used in aqueous solutions for metathesis reactions with soluble gadolinium salts. The selection between sodium and potassium bromate may depend on the solubility of the resulting alkali metal salt byproduct, which can facilitate purification.
Bromic Acid (HBrO3): Bromic acid can be used to directly react with gadolinium oxide or hydroxide. This approach avoids the introduction of other metal cations, simplifying the purification process. Bromic acid is typically prepared in situ by the reaction of a barium bromate with sulfuric acid, followed by the removal of the insoluble barium sulfate (B86663) precipitate.
Solid-State Synthesis Approaches for this compound
Solid-state synthesis methods involve the reaction of precursors in the solid phase, often at elevated temperatures. These methods can yield crystalline products directly.
High-Temperature Solid-State Reactions
In a typical high-temperature solid-state reaction, stoichiometric amounts of a gadolinium precursor, such as gadolinium(III) oxide, and a stable bromate source are intimately mixed and heated to high temperatures. This method is widely used for the synthesis of various mixed-metal oxides. The high temperatures provide the necessary activation energy for the diffusion of ions and the formation of the product lattice. However, the thermal stability of the bromate anion must be considered, as it can decompose at elevated temperatures.
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal methods offer a versatile approach for the synthesis of crystalline materials from solutions under elevated temperatures and pressures. mdpi.comrsc.org For the synthesis of this compound, a soluble gadolinium salt and a bromate source would be dissolved in water (hydrothermal) or an organic solvent (solvothermal) and sealed in an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. These methods can allow for the formation of well-defined crystals and can sometimes lead to the formation of hydrated crystalline forms, such as the reported gadolinium bromate nonahydrate, Gd(BrO3)3·9H2O. ajsonline.org
Solution-Phase Synthesis Routes for this compound
Solution-phase synthesis offers a more common and often simpler route for the preparation of soluble salts like this compound. These methods are typically carried out at or near room temperature.
A primary method for synthesizing this compound in solution is through a metathesis or precipitation reaction. This involves mixing aqueous solutions of a soluble gadolinium salt, such as gadolinium(III) chloride or nitrate, with a solution of a soluble bromate salt, like sodium or potassium bromate. If this compound is less soluble than the other ionic species in the solution, it will precipitate out. The general reaction is as follows:
Gd3+(aq) + 3BrO3-(aq) → Gd(BrO3)3(s)
Alternatively, gadolinium(III) oxide or hydroxide can be dissolved in an aqueous solution of bromic acid. This acid-base reaction yields this compound and water, providing a direct route to the desired product without the presence of other metal ions.
Gd(OH)3(s) + 3HBrO3(aq) → Gd(BrO3)3(aq) + 3H2O(l)
Following the reaction, the this compound can be isolated by evaporation of the solvent. For instance, crystals of gadolinium bromate nonahydrate, Sm(BrO3)3·9H2O and Gd(BrO3)3·9H2O, can be grown in hexagonal prisms. ajsonline.org
Table 2: Summary of Synthesis Methodologies
| Synthesis Approach | Description | Key Considerations |
|---|---|---|
| High-Temperature Solid-State | Reaction of solid precursors at elevated temperatures. | Thermal stability of bromate, potential for decomposition. |
| Hydrothermal/Solvothermal | Reaction in a closed system under elevated temperature and pressure. mdpi.comrsc.org | Can produce well-defined crystals, potential for hydrated phases. ajsonline.org |
| Solution-Phase (Metathesis) | Reaction of soluble precursors in a solvent, leading to precipitation. | Dependent on solubility differences of reactants and products. |
Precipitation and Crystallization Techniques
Precipitation and subsequent crystallization represent a fundamental and widely employed approach for the synthesis of rare-earth salts, including bromates. This methodology hinges on the reaction of soluble precursors in a solution to form the less soluble desired product, which then precipitates out.
A plausible and conventional route for the synthesis of this compound involves the reaction of a soluble gadolinium salt, such as gadolinium(III) chloride (GdCl₃) or gadolinium(III) nitrate (Gd(NO₃)₃), with a soluble bromate salt, typically an alkali metal bromate like sodium bromate (NaBrO₃) or potassium bromate (KBrO₃). The underlying double displacement reaction in an aqueous medium can be represented as:
Gd³⁺(aq) + 3BrO₃⁻(aq) → Gd(BrO₃)₃(s)
The process generally involves the careful mixing of stoichiometric amounts of the reactant solutions. The concentration of the reactant solutions is a critical parameter that influences the rate of precipitation and the size of the resulting crystals. Higher concentrations tend to lead to rapid nucleation and the formation of smaller crystals dtic.mil. To obtain larger and more well-defined crystals, it is often advantageous to use more dilute solutions and to control the rate of mixing.
Following precipitation, the solid this compound is separated from the solution by filtration. The collected solid is then typically washed with a small amount of cold deionized water to remove any soluble impurities and unreacted precursors. The final step involves drying the product, often in a desiccator or a low-temperature oven, to obtain the anhydrous or a specific hydrated form of this compound.
| Parameter | Influence on Precipitation/Crystallization |
| Reactant Concentration | Higher concentrations can lead to faster nucleation and smaller crystal size. |
| Mixing Rate | Slow and controlled mixing can promote the growth of larger, more uniform crystals. |
| Temperature | Can affect the solubility of the product and the kinetics of crystal growth. |
| pH of the Solution | Can influence the stability of the bromate ion and the potential for hydrolysis of the gadolinium ion. |
Controlled Evaporation and Desiccation
Controlled evaporation is a technique frequently utilized to obtain crystalline solids from their solutions. For this compound, this method would be applicable if the compound exhibits sufficient solubility in a particular solvent, most commonly water. The process begins with the preparation of a saturated or near-saturated solution of this compound. This can be achieved by dissolving a gadolinium source, such as gadolinium(III) oxide (Gd₂O₃) or gadolinium(III) carbonate (Gd₂(CO₃)₃), in bromic acid (HBrO₃).
Gd₂O₃(s) + 6HBrO₃(aq) → 2Gd(BrO₃)₃(aq) + 3H₂O(l)
Once the solution is prepared and filtered to remove any insoluble impurities, it is placed in a suitable container, such as a crystallizing dish. The solvent is then allowed to evaporate slowly under controlled conditions. Key parameters that are manipulated to control the rate of crystallization and the quality of the resulting crystals include temperature, pressure, and the surface area of the solution exposed to the atmosphere. A slower evaporation rate generally promotes the growth of larger and more perfect crystals.
Desiccation is a related technique where the solvent is removed from the solution through the use of a desiccant. The prepared solution of this compound is placed in a sealed container, such as a desiccator, along with a substance that has a high affinity for the solvent vapor, for instance, concentrated sulfuric acid or anhydrous calcium chloride for aqueous solutions. The desiccant actively removes the solvent vapor from the atmosphere within the container, thereby promoting the slow crystallization of the solute. This method is particularly useful for obtaining crystals of heat-sensitive materials.
| Method | Description | Key Control Parameters |
| Controlled Evaporation | Slow removal of solvent from a solution to induce crystallization. | Temperature, pressure, surface area. |
| Desiccation | Removal of solvent vapor from the atmosphere above a solution using a desiccant. | Choice of desiccant, temperature. |
Advanced Synthetic Strategies for Crystalline this compound
While traditional methods provide viable routes to this compound, advanced synthetic strategies are being explored to achieve greater control over the crystalline form, size, and purity of the product.
Templated Synthesis
Templated synthesis is a sophisticated approach that utilizes a pre-organized molecular assembly, or template, to direct the formation of a specific product with a desired structure and morphology. In the context of this compound, this could involve the use of organic molecules, surfactants, or even biological macromolecules as templates.
The principle of templated synthesis relies on the interactions between the template and the inorganic precursors (gadolinium and bromate ions). These interactions guide the nucleation and growth of the this compound crystals in a spatially constrained manner. For instance, a long-chain surfactant molecule could form micelles or other ordered structures in solution, and the gadolinium and bromate ions could preferentially assemble at the interface of these structures, leading to the formation of nanocrystals with a specific shape and size.
While specific examples of templated synthesis for this compound are not prominent in the literature, the general principles suggest that this method could be employed to produce nanostructured or mesoporous forms of the compound, which could have unique properties compared to the bulk material.
Green Chemistry Approaches in this compound Preparation
Green chemistry principles are increasingly being integrated into the synthesis of inorganic compounds to minimize environmental impact and enhance sustainability tutorintellect.comroyalsocietypublishing.orgcas.cnorganic-chemistry.orgacs.org. The application of these principles to the preparation of this compound would focus on several key areas:
Use of Safer Solvents: While water is a benign solvent, exploring solvent-free reactions or the use of alternative, environmentally friendly solvents could be a green approach.
Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure would reduce energy consumption.
Atom Economy: Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The double displacement reaction, if it proceeds to completion, has a high atom economy.
Use of Renewable Feedstocks: While not directly applicable to the synthesis of a simple inorganic salt like this compound from its elemental or mineral sources, the principles of recycling and efficient use of resources are relevant.
A potential green synthetic route could involve a mechanochemical approach, where the solid reactants (e.g., gadolinium oxide and a solid bromate source) are ground together, with the mechanical energy initiating the chemical reaction, potentially in the absence of a solvent.
Purification and Single Crystal Growth of this compound
The purification of this compound is essential to obtain a product with the high purity required for detailed characterization and for many potential applications. The most common method for purification is recrystallization. This involves dissolving the synthesized crude product in a suitable solvent (likely water) at an elevated temperature to form a saturated solution. The solution is then slowly cooled, which decreases the solubility of the this compound, causing it to crystallize out, while the impurities, which are present in lower concentrations, remain in the solution. The process can be repeated multiple times to achieve the desired level of purity.
The growth of large, high-quality single crystals of this compound is crucial for crystallographic studies to determine its precise crystal structure. Several techniques can be employed for single crystal growth:
Slow Evaporation: As described earlier, the slow evaporation of a saturated solution of purified this compound at a constant temperature is a straightforward method for growing single crystals.
Slow Cooling: A saturated solution of this compound is prepared at a high temperature and then cooled down very slowly. The gradual decrease in temperature leads to a slow and controlled crystallization process, which can yield well-formed single crystals.
Flux Method: This technique involves dissolving this compound in a molten salt (the flux) at a high temperature. The flux acts as a high-temperature solvent. The mixture is then slowly cooled, allowing the this compound to crystallize out of the molten flux. This method is particularly useful for compounds that decompose before their melting point or have low solubility in common solvents fiveable.menih.gov.
The selection of the appropriate method for single crystal growth depends on the physicochemical properties of this compound, such as its solubility, thermal stability, and polymorphism.
| Technique | Principle | Applicability for Gd(BrO₃)₃ |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Purification of the crude product. |
| Slow Evaporation | Gradual removal of solvent to induce crystallization. | Growth of single crystals from solution. |
| Slow Cooling | Gradual decrease in temperature to reduce solubility and promote crystal growth. | Growth of single crystals from solution. |
| Flux Method | Use of a molten salt as a high-temperature solvent. | Growth of single crystals of compounds that are not amenable to solution-based methods. |
Structural Elucidation of Gadolinium Tribromate
Crystallographic Characterization of Gadolinium Tribromate
Early crystallographic studies on gadolinium bromate (B103136) nonahydrate indicated that it forms hexagonal prisms and belongs to the holohedral class of the hexagonal crystal system. These initial observations provided a foundational understanding of its crystal symmetry.
Further detailed structural parameters can be reliably inferred from the single-crystal X-ray diffraction data of isostructural lanthanide bromates, such as nonaaquayttrium(III) bromate (Y(H₂O)₉₃). These compounds are known to crystallize in the hexagonal space group P63/mmc. The structural analysis of the yttrium analog reveals a highly ordered arrangement of the complex cations and the bromate anions. Given the chemical similarities and ionic radii of Gd³⁺ and Y³⁺, a similar crystal structure is expected for Gd(BrO₃)₃·9H₂O.
Table 1: Inferred Crystallographic Data for this compound Nonahydrate
| Parameter | Value (inferred from isostructural Y(H₂O)₉₃) |
| Crystal System | Hexagonal |
| Space Group | P63/mmc |
| a, b (Å) | ~11.7 |
| c (Å) | ~6.6 |
| α, β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | ~787 |
| Z | 2 |
Note: The unit cell parameters are approximate and based on the data for the isostructural yttrium compound. researchgate.net
Powder X-ray diffraction is a powerful technique for the identification of crystalline phases and the assessment of sample purity. A powder XRD pattern of a synthesized this compound sample would consist of a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the compound's crystal structure.
By comparing the experimental powder pattern with a calculated pattern generated from the single-crystal data of an isostructural compound, one can confirm the phase identity and purity of the this compound sample. The absence of peaks corresponding to starting materials or other phases would indicate a high-purity sample.
Neutron diffraction is particularly advantageous for locating light atoms, such as hydrogen, in a crystal structure. In the case of this compound nonahydrate, neutron diffraction could provide precise information on the positions of the hydrogen atoms in the coordinated water molecules and detail the hydrogen bonding network within the crystal. This technique is invaluable for understanding the interactions between the hydrated gadolinium cation and the bromate anions. While specific neutron diffraction studies on this compound have not been reported, the technique has been successfully applied to other hydrated metal salts to elucidate the structure of water molecules. nih.gov
Local Structure and Coordination Environment of Gadolinium in Gd(BrO₃)₃
The local structure around the gadolinium(III) ion is crucial for understanding the compound's properties. This includes the number of coordinating atoms (coordination number), the arrangement of these atoms in space (coordination geometry), and the nature of the coordinating ligands.
In this compound nonahydrate, the gadolinium(III) ion is coordinated by nine water molecules, forming a nonaaquagadolinium(III) complex cation, [Gd(H₂O)₉]³⁺. This results in a coordination number of nine for the gadolinium center.
The arrangement of the nine water molecules around the central gadolinium ion is best described as a tricapped trigonal prism. researchgate.net In this geometry, six water molecules are located at the vertices of a trigonal prism, with the remaining three water molecules "capping" the three rectangular faces of the prism. The Gd-O bond distances to the prismatic water molecules are typically shorter than the Gd-O distances to the capping water molecules.
Table 2: Coordination Environment of the Gadolinium(III) Ion in Gd(BrO₃)₃·9H₂O
| Feature | Description |
| Central Ion | Gadolinium(III) (Gd³⁺) |
| Coordination Number | 9 |
| Coordinating Ligands | 9 × Water (H₂O) molecules |
| Coordination Geometry | Tricapped Trigonal Prism |
| Complex Cation | [Gd(H₂O)₉]³⁺ |
Crystal Engineering and Polymorphism of this compound
The crystal engineering of this compound is centered on understanding the formation and properties of its hydrated crystalline form. Research has identified that this compound crystallizes from aqueous solutions as a nonahydrate, Gd(BrO₃)₃·9H₂O. ajsonline.org This hydrated salt forms hexagonal prisms and is isomorphous with samarium bromate nonahydrate. ajsonline.org
Studies have characterized the crystal morphology, identifying the presence of specific crystallographic forms. The crystals typically exhibit the forms {10ī0} (a hexagonal prism) and {10ī1} (a hexagonal pyramid). ajsonline.org A key physical characteristic of these crystals is a perfect prismatic cleavage along the {10ī0} planes. ajsonline.org
The crystal system has been determined to be hexagonal, belonging to the holohedral class. ajsonline.org Further investigations involving gadolinium-doped lanthanum bromate nonahydrate (Gd:La(BrO₃)₃·9H₂O) have corroborated the hexagonal crystal structure and have been used to study the local symmetry of the gadolinium ion within the crystal lattice. iaea.org
To date, there is no evidence in the reviewed literature to suggest the existence of polymorphism in this compound. The nonahydrate appears to be the stable crystalline form under the studied conditions.
Crystallographic Data for this compound Nonahydrate
| Parameter | Value |
| Chemical Formula | Gd(BrO₃)₃·9H₂O |
| Crystal System | Hexagonal |
| Crystal Class | Holohedral |
| Common Forms | {10ī0}, {10ī1} |
| Cleavage | Perfect on {10ī0} |
Spectroscopic Analysis of Gadolinium Tribromate
Vibrational Spectroscopy of Gadolinium Tribromate
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides insights into the molecular vibrations within a compound. For this compound, these spectra would be characterized by the vibrational modes of the bromate (B103136) (BrO₃⁻) anion and the gadolinium-oxygen (Gd-O) bonds.
The FT-IR spectrum of this compound is expected to be dominated by the fundamental vibrations of the bromate ion. The bromate anion, belonging to the C₃ᵥ point group, has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). All four modes are both infrared and Raman active.
In addition to the bromate vibrations, weaker bands corresponding to the Gd-O stretching and bending modes would be expected at lower frequencies, typically below 400 cm⁻¹. The presence of water of hydration, if any, would be indicated by broad absorption bands in the 3000-3600 cm⁻¹ region (O-H stretching) and a sharper band around 1600-1650 cm⁻¹ (H-O-H bending).
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| ν₁ (A₁) | ~790 - 810 | Br-O Symmetric Stretch |
| ν₂ (A₁) | ~420 - 440 | O-Br-O Symmetric Bend (Scissoring) |
| ν₃ (E) | ~820 - 840 | Br-O Asymmetric Stretch |
| ν₄ (E) | ~350 - 370 | O-Br-O Asymmetric Bend (Rocking) |
| - | < 400 | Gd-O Stretching and Bending |
Note: The exact frequencies can be influenced by the crystal structure, coordination environment of the gadolinium ion, and the presence of hydration.
Similar to FT-IR, the Raman spectrum of this compound would display the characteristic vibrational modes of the bromate anion. The symmetric stretching mode (ν₁) of the bromate ion typically gives rise to a very strong and sharp peak in the Raman spectrum, making it a useful diagnostic band. ias.ac.in The other bromate modes would also be present, though generally with lower intensity.
Raman spectroscopy is also a valuable tool for probing the low-frequency metal-oxygen vibrations. Bands corresponding to the Gd-O lattice vibrations would be expected in the low-wavenumber region of the spectrum. Studies on molten gadolinium tribromide (GdBr₃) have identified bands related to Gd-Br vibrations, and by analogy, Gd-O modes in this compound would appear in a predictable region. scirp.org
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |
|---|---|---|
| ν₁ (A₁) | ~790 - 810 | Br-O Symmetric Stretch |
| ν₂ (A₁) | ~420 - 440 | O-Br-O Symmetric Bend (Scissoring) |
| ν₃ (E) | ~820 - 840 | Br-O Asymmetric Stretch |
| ν₄ (E) | ~350 - 370 | O-Br-O Asymmetric Bend (Rocking) |
| - | < 400 | Gd-O Lattice Modes |
Electronic Spectroscopy of this compound
The electronic spectrum of this compound is primarily determined by the electronic transitions of the Gd³⁺ ion.
The gadolinium(III) ion has a [Xe]4f⁷ electronic configuration, resulting in an ⁸S₇/₂ ground state. Due to the exceptional stability of the half-filled f-shell, the lowest excited states of Gd³⁺ are at very high energies. researchgate.netresearchgate.net Consequently, the f-f electronic transitions of the Gd³⁺ ion occur in the deep ultraviolet region, typically below 320 nm. acs.org Therefore, a UV-Visible absorption spectrum of a pure this compound solution or solid is expected to show no significant absorption in the visible range and only intense absorption in the UV region corresponding to these high-energy transitions. researchgate.net Any absorption in the near-UV or visible region would likely be due to impurities or charge-transfer bands.
Table 3: Principal Electronic Transitions of the Gd³⁺ Ion
| Transition | Approximate Wavelength (nm) | Region |
|---|---|---|
| ⁸S₇/₂ → ⁶P₇/₂ | ~312 | UV |
| ⁸S₇/₂ → ⁶P₅/₂ | ~306 | UV |
| ⁸S₇/₂ → ⁶Iⱼ | ~273 - 280 | UV |
| ⁸S₇/₂ → ⁶Dⱼ | ~245 - 255 | UV |
The luminescence of gadolinium compounds is a well-studied phenomenon. Upon excitation with UV radiation, the Gd³⁺ ion can exhibit a characteristic sharp emission peak. This emission corresponds to the transition from the lowest excited state, ⁶P₇/₂, to the ⁸S₇/₂ ground state. researchgate.net This intrinsic luminescence is typically observed at around 312 nm. researchgate.net
In many gadolinium complexes with organic ligands, the observed luminescence is often ligand-centered phosphorescence, as the Gd³⁺ ion can facilitate intersystem crossing in the ligand. researchgate.net However, for a simple inorganic salt like this compound, the intrinsic UV emission from the Gd³⁺ ion would be the expected primary luminescence feature. researchgate.net The bromate anion itself is not known to be luminescent.
If this compound were used as a host lattice and doped with other luminescent lanthanide ions (e.g., Eu³⁺, Tb³⁺), energy transfer from the Gd³⁺ ion to the dopant ion could occur, leading to the characteristic emission of the dopant.
Magnetic Resonance Spectroscopic Techniques
The magnetic properties of the Gd³⁺ ion, with its seven unpaired f-electrons, make it amenable to study by magnetic resonance techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), although the latter is significantly affected by the paramagnetic nature of the ion.
The Gd³⁺ ion, with a high-spin S = 7/2 ground state, is an excellent candidate for EPR spectroscopy. nih.govresearchgate.net The EPR spectrum of a gadolinium salt like this compound in the solid state would be expected to be complex, showing a series of transitions corresponding to the fine structure splitting of the S = 7/2 state by the crystal field. The spectrum is sensitive to the local symmetry of the Gd³⁺ ion. nih.gov In a frozen solution or glass, a broad, characteristic "U-shaped" spectrum is often observed. researchgate.net
Direct observation of NMR signals from nuclei in close proximity to the paramagnetic Gd³⁺ ion is generally challenging. The large magnetic moment of the Gd³⁺ ion and its relatively slow electronic relaxation lead to very efficient nuclear relaxation, causing extreme broadening of the NMR signals of nearby nuclei. nih.gov Therefore, a high-resolution ¹⁷O or ⁷⁹/⁸¹Br NMR spectrum of solid this compound would be difficult to obtain.
The primary application of gadolinium in NMR is as a paramagnetic relaxation enhancement (PRE) agent in solution. acs.org The presence of even small amounts of a soluble gadolinium salt like this compound in a solution would dramatically decrease the T₁ and T₂ relaxation times of the solvent nuclei (e.g., ¹H in water), leading to significant line broadening in the NMR spectrum of the solvent.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Gd(BrO₃)₃ for Gd(III) Spin State
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. nih.govauburn.edu For this compound, Gd(BrO₃)₃, EPR spectroscopy is instrumental in confirming the electronic ground state of the gadolinium ion. The Gd(III) ion has a [Xe]4f⁷ electronic configuration, resulting in a half-filled 4f shell. According to Hund's rules, this configuration gives rise to a high-spin state, S = 7/2, with a corresponding multiplicity of 2S+1 = 8.
The EPR spectrum of a Gd(III) compound is characterized by a complex pattern of transitions due to the large spin quantum number. In a frozen solution or powdered sample of Gd(BrO₃)₃, the spectrum is expected to be dominated by a strong central transition corresponding to the mₛ = -1/2 ↔ +1/2 transition. nih.gov This particular transition is relatively insensitive to the zero-field splitting (ZFS) effects that significantly broaden the other allowed transitions (Δmₛ = ±1), making them difficult to observe. nih.govnih.gov
The ZFS arises from the interaction of the Gd(III) ion's spin with the electric field generated by the surrounding bromate ligands. The magnitude of the ZFS provides information about the symmetry of the coordination environment. A more symmetrical environment leads to a smaller ZFS and a narrower central EPR line. High-frequency EPR studies can further resolve spectral features by minimizing the relative contribution of the ZFS to the line width. nih.gov
Analysis of the EPR spectrum for Gd(BrO₃)₃ would involve:
g-factor determination : The position of the resonance is determined by the g-factor, which for Gd(III) is typically isotropic and close to the free-electron value of ~1.99, confirming the f-orbital nature of the unpaired electrons. nih.gov
Spin Relaxation Times : Pulsed EPR techniques can be used to measure the spin-lattice (T₁) and phase memory (Tₘ) relaxation times. These parameters are influenced by the local structure and dynamics of the Gd(III) ion's environment. nih.gov
By simulating the experimental spectrum, key parameters such as the g-values and ZFS parameters (D and E) can be extracted, providing a detailed picture of the electronic properties of the Gd(III) center within the tribromate matrix.
Nuclear Magnetic Resonance (NMR) Studies (Solid-State NMR if applicable for relevant nuclei)
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the local chemical environment of specific nuclei. For this compound, direct NMR detection of the Gd(III) nucleus is not practical due to its paramagnetic nature, which causes extremely rapid nuclear relaxation and massive line broadening. However, solid-state NMR (ssNMR) can be applied to other nuclei within the compound, namely bromine (⁷⁹Br and ⁸¹Br) and, with isotopic enrichment, oxygen (¹⁷O).
Bromine Solid-State NMR: Both naturally occurring bromine isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), are NMR active. However, they are both quadrupolar nuclei (spin I = 3/2), which means their interaction with local electric field gradients leads to significant spectral broadening. oxinst.com In a solid sample of Gd(BrO₃)₃, this broadening would be further exacerbated by the paramagnetic influence of the nearby Gd(III) ions.
Despite these challenges, ssNMR could potentially yield structural information:
Quadrupolar Coupling Constant (Cq): The Cq is sensitive to the symmetry of the charge distribution around the bromine nucleus. In the bromate ion (BrO₃⁻), the bromine atom is at the apex of a trigonal pyramid. The Cq value would reflect the specific geometry and any distortions caused by coordination to the Gd(III) ion.
Chemical Shift Anisotropy (CSA): The CSA provides information about the electronic environment and bonding around the bromine nucleus.
The expected ssNMR spectra for ⁷⁹Br and ⁸¹Br would consist of very broad lines, likely requiring advanced techniques such as Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) to acquire usable signals. A comparison of the linewidths for the two isotopes can be informative, as ⁸¹Br typically yields slightly narrower signals than ⁷⁹Br. oxinst.com
| Nucleus | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | Key Challenges in Gd(BrO₃)₃ |
| ⁷⁹Br | 50.69 | 3/2 | 10.70 | Quadrupolar broadening, Paramagnetic broadening |
| ⁸¹Br | 49.31 | 3/2 | 11.53 | Quadrupolar broadening, Paramagnetic broadening |
This table presents the NMR properties of bromine isotopes and the challenges for their analysis in this compound.
X-ray Based Spectroscopic Probes
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Gd(BrO₃)₃
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. ulaval.catib.eu When a sample of this compound is irradiated with a beam of X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. tib.eu
An XPS analysis of Gd(BrO₃)₃ would be expected to show peaks corresponding to Gadolinium (Gd), Bromine (Br), and Oxygen (O).
Gadolinium (Gd): The Gd 4d and 3d regions are typically analyzed. The binding energy of the Gd 4d peak, for instance, is sensitive to the oxidation state. For Gd(III) in compounds like Gd₂O₃, the main Gd 4d peak appears around 148 eV. aps.org A similar binding energy would be expected for Gd(BrO₃)₃, confirming the +3 oxidation state. aps.orgarxiv.org The spectrum also exhibits a complex multiplet structure arising from the coupling of the core hole with the partially filled 4f shell. aps.org
Bromine (Br): The oxidation state of bromine in the bromate ion (BrO₃⁻) is +5. This would result in a characteristic binding energy for the Br 3d or Br 3p core levels, significantly shifted to higher energy compared to bromide (Br⁻).
Oxygen (O): The O 1s peak would be observed, with its binding energy indicating its presence in the bromate anion.
By quantifying the areas of these peaks and applying relative sensitivity factors, the elemental composition of the surface can be determined, confirming the stoichiometry of Gd(BrO₃)₃.
| Element | Core Level | Expected Binding Energy (eV) Range | Information Obtained |
| Gadolinium (Gd) | Gd 4d | ~148 - 150 | Confirms Gd presence and +3 oxidation state |
| Bromine (Br) | Br 3d | ~68 - 70 | Confirms Br presence and +5 oxidation state in bromate |
| Oxygen (O) | O 1s | ~531 - 533 | Confirms O presence within the bromate anion |
This interactive table summarizes the expected XPS data for this compound, which can be used to verify its elemental composition and the oxidation states of its constituent elements.
X-ray Absorption Spectroscopy (XAS) for Local Structure and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure around a specific element. nih.gov The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nl
For Gd(BrO₃)₃, XAS measurements at the Gd L₃-edge would provide detailed information about the Gd(III) coordination environment.
XANES: The XANES region, which encompasses the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The shape and position of the Gd L₃-edge are characteristic of the Gd(III) oxidation state. researchgate.net The pre-edge and edge features can be compared with theoretical calculations and spectra from standards to infer details about the symmetry of the Gd(III) site. aps.org
EXAFS: The EXAFS region consists of oscillations past the absorption edge. Analysis of these oscillations provides quantitative information about the local structure, including the coordination number (CN), bond distances (R), and disorder (Debye-Waller factor, σ²) for the shells of atoms surrounding the central Gd(III) ion. researchgate.netnih.gov
In Gd(BrO₃)₃, the Gd(III) ion is coordinated by oxygen atoms from the bromate groups. EXAFS analysis would allow for the precise determination of the Gd-O bond lengths and the number of coordinating oxygen atoms. This is crucial for understanding the crystal structure, as Gd(III) can exhibit various coordination numbers, typically from 6 to 9. researchgate.netnih.gov
| Structural Parameter | Information Derived from EXAFS | Expected for Gd(BrO₃)₃ |
| Coordination Number (CN) | Number of nearest-neighbor oxygen atoms | Likely between 6 and 9 |
| Bond Distance (R) | Average Gd-O bond length | ~2.3 - 2.5 Å |
| Debye-Waller Factor (σ²) | Mean-square disorder in bond distances | Provides measure of structural and thermal disorder |
This table illustrates the structural parameters that can be determined for this compound using EXAFS analysis, offering a direct probe of the local environment around the gadolinium center.
Theoretical and Computational Chemistry of Gadolinium Tribromate
Quantum Chemical Calculations on Gd(BrO₃)₃
Quantum chemical calculations are fundamental to understanding the behavior of molecules and materials at the electronic level. For a compound like gadolinium tribromate, these calculations would provide deep insights into its intrinsic properties.
Prediction of Spectroscopic Properties
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties. For this compound, these calculations could predict its infrared (IR) and Raman spectra. While experimental data is available for the hydrated form, theoretical predictions for the anhydrous compound would help in identifying the vibrational modes corresponding to the stretching and bending of the bromate (B103136) ions and the Gd-O bonds without the influence of water molecules. Furthermore, calculations could predict electronic transitions, which are crucial for understanding its optical properties.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It offers a good balance between accuracy and computational cost, making it suitable for studying complex materials like this compound.
Geometric Optimization and Vibrational Frequencies
A primary step in any DFT study is the optimization of the geometric structure. For this compound, this would involve determining the most stable arrangement of the gadolinium and bromate ions in the crystal lattice, including the precise bond lengths and angles. Following geometric optimization, the vibrational frequencies can be calculated. These theoretical frequencies can be compared with experimental spectroscopic data (if available) to validate the computational model.
Energetic Landscape and Stability Predictions
DFT calculations can be used to explore the energetic landscape of this compound. This includes calculating its formation energy to predict its thermodynamic stability. Furthermore, by comparing the energies of different possible crystal structures (polymorphs), the most stable phase under given conditions can be identified. The energetic landscape also provides insights into potential phase transitions under pressure or temperature changes.
Molecular Dynamics Simulations for Dynamic Behavior and Lattice Properties of Gd(BrO₃)₃
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations would provide a dynamic picture of the behavior of this compound.
By simulating the motion of the ions in the crystal lattice, MD can be used to investigate various lattice properties, such as thermal expansion and heat capacity. These simulations can also provide insights into the diffusion of ions within the solid, which is important for understanding its ionic conductivity. The dynamic behavior of the bromate ions, including their rotational motion within the lattice, could also be explored, offering a deeper understanding of the compound's structural dynamics at different temperatures.
Computational Modeling of Solid-State Interactions in this compound
Computational modeling serves as a powerful tool to investigate the solid-state interactions within this compound (Gd(BrO3)3) at an atomic level. Although specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the theoretical and computational chemistry approaches applied to analogous lanthanide compounds provide a robust framework for understanding its properties. These methods are crucial for elucidating the electronic structure, bonding characteristics, and crystallographic parameters of complex inorganic materials like this compound.
Methodologies such as Density Functional Theory (DFT) and ab initio molecular dynamics are central to the computational analysis of lanthanide-containing solids. aip.orgnih.gov For a compound like this compound, DFT calculations would be employed to predict its ground-state properties, including the equilibrium crystal structure, lattice parameters, and electronic band structure. acs.org The choice of exchange-correlation functional within DFT is critical, with hybrid functionals often providing more accurate results for systems with localized f-electrons, such as those in gadolinium. aip.orgacs.org
A primary focus of computational modeling would be to understand the nature of the chemical bonds between the gadolinium (Gd³⁺) cation and the bromate (BrO₃⁻) anions. This includes quantifying the degree of ionic versus covalent character in the Gd-O bonds. The interactions within the bromate anion itself, specifically the Br-O bonds, would also be analyzed to understand how they are influenced by the crystal environment and the presence of the highly charged gadolinium ion.
Furthermore, computational models can predict vibrational frequencies corresponding to the stretching and bending modes of the bromate ions and the Gd-O coordination sphere. These theoretical vibrational spectra can be compared with experimental data from techniques like Raman and infrared spectroscopy to validate the computational model and aid in the interpretation of experimental results.
The significant magnetic moment of the Gd³⁺ ion, arising from its seven unpaired f-electrons, presents a particular challenge and opportunity for computational modeling. Advanced computational techniques are required to accurately model the magnetic ordering and exchange interactions in the solid state. These calculations can help predict whether this compound would exhibit paramagnetic, ferromagnetic, or antiferromagnetic behavior at low temperatures.
Data from computational studies on similar lanthanide systems can provide expected values for key parameters in this compound. For instance, bond lengths and coordination numbers can be estimated based on trends observed across the lanthanide series. The well-known phenomenon of lanthanide contraction, the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number, would be a key factor in these predictive models. researchgate.net The following table provides a hypothetical representation of the kind of data that could be generated for this compound based on computational modeling of analogous lanthanide compounds.
| Property | Predicted Value/Characteristic | Computational Method |
|---|---|---|
| Crystal System | Hexagonal | DFT Geometry Optimization |
| Gd-O Bond Distance | ~2.4 - 2.6 Å | DFT |
| Coordination Number of Gd³⁺ | 9 | Ab initio Molecular Dynamics |
| Electronic Band Gap | Wide band-gap insulator | DFT with Hybrid Functionals |
| Magnetic Behavior | Paramagnetic at room temperature | Spin-polarized DFT |
This table is illustrative and presents expected values based on computational studies of similar lanthanide compounds. Specific experimental or computational data for this compound is not widely available.
Advanced Materials Science Applications of Gadolinium Tribromate
Magnetic Properties and Magnetocaloric Effects of Gadolinium Tribromate
The magnetic behavior of gadolinium compounds is dominated by the seven unpaired electrons in the 4f subshell of the Gd³⁺ ion. cjur.cayoutube.com This electronic structure imparts strong paramagnetic properties to its compounds. wikipedia.orgmriquestions.comnih.gov
This compound is expected to exhibit significant paramagnetism due to the presence of the Gd³⁺ ion. Paramagnetism is a form of magnetism whereby a material is weakly attracted to an external magnetic field and forms internal, induced magnetic fields in the direction of the applied field. nih.gov The Gd³⁺ ion, with its high number of unpaired electrons and a symmetric S-state, is one of the most paramagnetic ions known. youtube.commriquestions.com
Research into the specific magnetic ordering of this compound at low temperatures is not extensively documented in available literature. However, studies on analogous structures, such as gadolinium-doped lanthanum bromate (B103136) nonahydrate (Gd:La(BrO₃)₃·9H₂O), have been used to probe the paramagnetic center and the effect of the local crystal field on the gadolinium ion. iaea.org In many gadolinium compounds, very weak antiferromagnetic interactions between the Gd³⁺ ions can be observed at cryogenic temperatures. scispace.com A transition to a ferromagnetic or antiferromagnetic state would occur below a specific critical temperature (the Curie or Néel temperature, respectively). Elemental gadolinium, for instance, is ferromagnetic below 20°C (293 K). youtube.comwikipedia.org Detailed experimental studies would be required to determine if and at what temperature Gd(BrO₃)₃ undergoes such magnetic ordering.
Table 1: Magnetic Properties of the Gadolinium (Gd³⁺) Ion
| Property | Value/Description | Source |
|---|---|---|
| Atomic Number | 64 | wikipedia.org |
| Electronic Configuration | [Xe] 4f⁷ | researchgate.net |
| Unpaired Electrons | 7 | cjur.cayoutube.com |
| Ground State Term Symbol | ⁸S₇/₂ | researchgate.net |
| Magnetic Behavior | Strongly Paramagnetic | mriquestions.comnih.gov |
Materials containing gadolinium are leading candidates for magnetic refrigeration, a technology that uses the magnetocaloric effect (MCE) to achieve cooling. quora.comarxiv.orgcompoundchem.com The MCE is the thermal response of a magnetic material to the application or removal of a magnetic field. When a magnetic field is applied, the magnetic moments of the atoms align, decreasing the material's magnetic entropy and causing it to heat up. youtube.com This excess heat is removed, and when the magnetic field is subsequently removed, the magnetic moments randomize, increasing the magnetic entropy. This process causes the material to absorb heat from its surroundings, resulting in cooling. youtube.com
Table 2: Magnetocaloric Effect in Elemental Gadolinium
| Magnetic Field Change (Tesla) | Peak Adiabatic Temp. Change (ΔT_ad) | Peak Magnetic Entropy Change (ΔS_M) | Source |
|---|---|---|---|
| 0 to 2 T | ~5 °C | ~-10 J kg⁻¹ K⁻¹ (at 294 K) | arxiv.orgresearchgate.net |
| 0 to 5 T | ~12 K | Not specified | arxiv.org |
| 0 to 62 T | 60.5 K | Not specified | aps.orgaps.org |
Luminescent Material Applications of this compound
The unique electronic structure of lanthanide ions, including Gd³⁺, gives rise to characteristic luminescent properties. Gadolinium compounds are often explored for applications in lighting, displays, and biomedical imaging.
One of the most significant applications of gadolinium compounds in luminescence is as a host matrix for other optically active lanthanide ions (such as Eu³⁺ for red emission or Tb³⁺ for green emission). researchgate.net A host matrix provides a stable crystalline environment for the dopant ions, holding them in fixed positions and preventing luminescence quenching that can occur in solutions or less rigid structures.
The gadolinium(III) ion itself exhibits intrinsic luminescence. Its lowest energy excited state (⁶P₇/₂) is at a relatively high energy level, resulting in a sharp emission peak in the ultraviolet (UV) region, typically around 311-313 nm. researchgate.net This UV emission is a direct result of the f-f electronic transition from the ⁶P₇/₂ state to the ⁸S₇/₂ ground state. Because this emission is in the UV spectrum, it is not useful for visible lighting applications on its own. However, this high-energy emission is crucial for its role as a sensitizer, as it can effectively transfer energy to excite other lanthanide ions that emit in the visible spectrum. researchgate.net
Catalytic Properties of this compound and Related Derivatives
Gadolinium and its compounds, particularly oxides and halides, have been investigated for their catalytic activity in various chemical reactions. alfachemic.com The Gd³⁺ ion can act as a Lewis acid, accepting electron pairs and facilitating reactions.
While specific research on the catalytic properties of this compound is limited, the behavior of other gadolinium derivatives provides insight into its potential. For example, gadolinium(III) chloride (GdCl₃) has been used as a Lewis acid catalyst in organic synthesis, such as in the imino Diels-Alder reaction to create tetrahydropyridine (B1245486) skeletons. alfachemic.com Supported gadolinium(III) oxide (Gd₂O₃) has shown significant promise in environmental applications, particularly in promoting the catalytic ozonation of organic pollutants in wastewater. alfachemic.com The catalyst enhances the generation of highly reactive hydroxyl radicals from ozone, which then decompose refractory organic molecules. alfachemic.com The potential for this compound to act as a catalyst would depend on its stability, solubility, and Lewis acidity in specific reaction environments.
Photocatalytic Applications
The photocatalytic applications of gadolinium are typically realized when it is used as a dopant in wide-bandgap semiconductor materials. There is little information available on the intrinsic photocatalytic activity of this compound itself. However, research on gadolinium-doped materials provides insight into how the element can enhance photocatalytic efficiency.
Doping titanium dioxide (TiO₂) with gadolinium has been shown to enhance its photocatalytic activity for the degradation of phenol (B47542) under visible light. rsc.org This enhancement is attributed to the introduction of gadolinium's 4f energy levels within the TiO₂ band gap, which act as electron trap centers, facilitating charge separation and migration to the surface. rsc.org
Similarly, gadolinium-doped bismuth ferrite (B1171679) (Gd-BFO) has been investigated for the visible-light photocatalytic oxidation of toxic arsenite (As(III)) to the less harmful arsenate (As(V)). alanearhart.org Studies found that an optimal doping concentration of 2 mol% gadolinium resulted in the highest photocatalytic efficiency. alanearhart.org The improved performance was linked to a lower electron-hole recombination rate in the doped material. alanearhart.org
These findings indicate that the electronic structure of the Gd³⁺ ion can play a crucial role in modulating the properties of a host semiconductor to improve its photocatalytic performance. While this compound is not a traditional semiconductor, its potential in composite photocatalytic systems, perhaps in conjunction with other materials, could be an area for future investigation.
| Photocatalyst | Target Pollutant | Key Finding | Reference |
|---|---|---|---|
| Gadolinium-doped TiO₂ | Phenol | Enhanced visible light activity due to Gd 4f energy levels acting as electron traps. | rsc.org |
| Gadolinium-doped BiFeO₃ (2 mol%) | Arsenite (As(III)) | Optimal Gd content for highest oxidation efficiency, attributed to reduced e⁻/h⁺ recombination. | alanearhart.org |
Electrochemical Behavior of this compound
The electrochemical behavior of this compound is dictated by the properties of its constituent ions: the gadolinium(III) cation (Gd³⁺) and the bromate anion (BrO₃⁻).
Redox Chemistry in Solution and Solid State
The redox chemistry of gadolinium is dominated by its highly stable +3 oxidation state. The Gd³⁺ ion has a half-filled 4f shell ([Xe] 4f⁷), which imparts significant electronic stability. Consequently, the Gd³⁺ ion is not considered redox-active under typical electrochemical conditions and does not readily undergo oxidation or reduction. utexas.edumit.edu This stability is a key reason for its widespread use in applications like Magnetic Resonance Imaging (MRI) contrast agents, where a stable paramagnetic center is required. mit.edu
Most research on the "redox" behavior of gadolinium compounds involves reactions of ligands attached to a Gd³⁺ core, rather than the metal ion itself. For example, redox-sensitive MRI probes have been designed where a gadolinium chelate is appended with a redox-active group, such as a disulfide bond or a nitroxide radical. utexas.eduyoutube.com In these systems, the reduction or oxidation of the pendant group triggers a change in the complex's magnetic properties, allowing for the sensing of the local redox environment. youtube.com
In contrast to the inert Gd³⁺ ion, the bromate anion (BrO₃⁻) is a powerful oxidizing agent, particularly in acidic solutions. The standard reduction potential for the bromate-to-bromide reaction is high, indicating its strong oxidizing power.
Reduction Half-Reaction: BrO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Br⁻(aq) + 3H₂O(l) (E° = +1.42 V) alanearhart.org
Therefore, in an aqueous solution, the electrochemical behavior of this compound would be largely defined by the oxidative capacity of the bromate ion. In the solid state, the redox properties would be maintained, though reaction kinetics would be significantly slower and dependent on high-temperature conditions or interaction with a suitable reducing agent.
Ion Conduction Properties
The study of ion conduction, or ionic conductivity, is a central aspect of solid-state ionics. wikipedia.org For a material to be an effective ionic conductor, it must possess mobile ions and a structural framework that allows for their movement, often through vacancies or channels in the crystal lattice. mit.edu
Specific data on the ion conduction properties of solid this compound is not available in the current literature. However, insights can be drawn from research on related rare-earth halides, which are being explored as solid-state electrolytes for batteries. rsc.org In these materials, such as Li₃YX₆ (where Y is a rare-earth element and X is a halide), conductivity is dependent on the type of halide and the crystal structure. rsc.orgrsc.org Mixing halide species (e.g., creating Li₃YCl₁.₂Br₄.₈) has been shown to improve ionic conductivity compared to single-halide analogues. rsc.org
In the solid state, this compound would be expected to be an ionic insulator at room temperature, as the Gd³⁺ and BrO₃⁻ ions are held in a rigid crystal lattice. Significant ionic conductivity would likely only be achieved at elevated temperatures, which would provide sufficient thermal energy to create defects and promote ion hopping.
Optoelectronic Applications
The unique electronic configuration of the gadolinium(III) ion is the foundation for the optoelectronic properties observed in its compounds. While specific studies on this compound are scarce, the broader class of gadolinium materials has been investigated for various applications involving the interaction of light and electricity.
Gadolinium compounds, particularly gadolinium oxide (Gd₂O₃), have long been used as phosphor materials. They are integral components in cathode ray tubes (CRTs) and plasma displays, where they emit light upon being struck by an electron beam, contributing to bright and vibrant color representation. rsc.org
The magneto-optical properties of gadolinium are also of significant interest. The large number of unpaired electrons in the Gd³⁺ ion results in a strong magnetic moment. This property is exploited in materials for magneto-optical data storage, where a magnetic field can alter the material's interaction with light, allowing data to be written and read. rsc.org
More recently, research has focused on gadolinium-doped nanoparticles for biomedical imaging. For example, gadolinium-doped carbon dots have been developed as dual-mode nanoprobes. These materials exhibit red photoluminescence (an optical property) under excitation, allowing for fluorescence imaging. Simultaneously, the paramagnetic nature of the gadolinium ions enhances proton relaxivity, making them effective contrast agents for MRI (an optoelectronic/magnetic application). This dual functionality is highly valuable for advanced diagnostics.
| Gadolinium Material | Application Area | Function | Reference |
|---|---|---|---|
| Gadolinium Oxide (Gd₂O₃) | Displays (CRTs, Plasma) | Phosphor (light emission) | rsc.org |
| Elemental Gadolinium / Alloys | Data Storage | Magneto-optical effects | rsc.org |
| Gadolinium-doped Carbon Dots | Bioimaging | Dual-mode fluorescence and MRI contrast | |
| Gadolinium Iodate (Gd(IO₃)₃) Nanoparticles | Bioimaging | Bimodal MRI/CT contrast agent |
Future Research Directions and Unexplored Avenues for Gadolinium Tribromate
Development of Novel Synthetic Routes for Gd(BrO3)3
The initial and most critical step would be to establish a reliable and reproducible method for synthesizing gadolinium tribromate. Researchers would likely begin by exploring aqueous solution routes, a common method for preparing other inorganic salts. A possible starting point could be the reaction of a soluble gadolinium salt, such as gadolinium nitrate (B79036) (Gd(NO3)3), with a bromate (B103136) salt, like sodium bromate (NaBrO3), with the aim of precipitating the less soluble this compound.
Another avenue would involve the direct reaction of gadolinium oxide (Gd2O3) with bromic acid (HBrO3). The success of these methods would depend on the relative solubilities and stabilities of the reactants and products.
Future research in this primary stage would focus on:
Optimizing reaction conditions: This includes temperature, pH, and reactant concentrations to maximize yield and purity.
Exploring non-aqueous routes: If aqueous methods prove unsuccessful due to hydrolysis or other side reactions, synthesis in organic solvents could be investigated.
Developing scalable synthesis: Once a viable route is established, research would be needed to scale up the production for further characterization and potential application studies.
Exploration of Composites and Hybrid Materials Incorporating this compound
Once this compound can be synthesized, a logical next step would be to investigate its incorporation into composite and hybrid materials. This is a common strategy to enhance the properties of a material or to create new functionalities. Given the paramagnetic nature of the gadolinium ion (Gd³⁺), a primary focus would likely be on magnetic materials.
Potential research directions could include:
Polymer-matrix composites: Dispersing this compound nanoparticles within a polymer matrix could lead to new materials with combined magnetic and mechanical properties.
Inorganic composites: Combining this compound with other inorganic materials, such as silica (B1680970) or metal oxides, could result in novel catalysts or optical materials.
Layered materials: Intercalating this compound into layered structures, like clays (B1170129) or graphene oxide, could create materials with interesting electronic and magnetic properties.
A hypothetical data table for a polymer composite might look like this:
| Gd(BrO3)3 Loading (wt%) | Tensile Strength (MPa) | Magnetic Susceptibility (χ) |
| 1 | 55 | 1.2 x 10⁻⁵ |
| 5 | 52 | 6.0 x 10⁻⁵ |
| 10 | 48 | 1.2 x 10⁻⁴ |
In-depth Studies of Surface Chemistry and Interfacial Phenomena
The interaction of a material with its surroundings is governed by its surface chemistry. For any potential application of this compound, from catalysis to biomedical uses, understanding its surface properties is crucial.
Future research in this area would need to investigate:
Surface energy and wettability: Determining the surface tension and contact angle with various liquids would provide insight into its hydrophilicity or hydrophobicity.
Adsorption properties: Studying the adsorption of different molecules onto the surface of this compound could reveal potential applications in separation or sensing.
Surface modification: Developing methods to chemically modify the surface of this compound could be used to tailor its properties for specific applications, for instance, by attaching organic ligands to improve its dispersibility in different solvents.
Advanced Characterization Techniques for Gd(BrO3)3 at the Nanoscale
To fully understand the structure-property relationships of this compound, characterization at the nanoscale is essential. This would involve a suite of advanced analytical techniques.
Key research activities would include:
High-resolution microscopy: Techniques like transmission electron microscopy (TEM) and scanning tunneling microscopy (STM) would be needed to visualize the atomic structure of this compound crystals and nanoparticles.
Spectroscopic analysis: X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) would be used to determine the elemental composition and chemical states at the surface.
Magnetic force microscopy (MFM): This technique would be invaluable for probing the magnetic domains and behavior of this compound at the nanoscale.
Theoretical Insights into Complex Reaction Mechanisms and Material Design
In parallel with experimental work, theoretical and computational studies would play a vital role in accelerating the understanding of this compound.
Future theoretical research would likely focus on:
First-principles calculations: Using density functional theory (DFT) to predict the electronic structure, magnetic properties, and crystal structure of this compound.
Molecular dynamics simulations: Simulating the synthesis process to understand the mechanisms of crystal growth and to predict the morphology of the resulting particles.
Computational screening: Using high-throughput computational methods to predict the properties of hypothetical composites and hybrid materials incorporating this compound, thereby guiding experimental efforts.
Q & A
Q. How can researchers standardize reporting of GdBr₃’s thermodynamic properties across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
